molecular formula C19H22N2O2 B14526186 N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide CAS No. 62684-86-0

N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide

Cat. No.: B14526186
CAS No.: 62684-86-0
M. Wt: 310.4 g/mol
InChI Key: XVESDARMIRSMPW-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide is a synthetic organic compound that features a naphthalene ring, a cyanoethyl group, and a propylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide typically involves the following steps:

    Formation of the naphthalen-2-yl ether: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Introduction of the cyanoethyl group: This step involves the reaction of the naphthalen-2-yl ether with a cyanoethylating agent, such as acrylonitrile, under suitable conditions.

    Formation of the propylpropanamide moiety: This can be done by reacting the intermediate with a propylamine derivative under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It might be used in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanoethyl)-2-[(phenyl)oxy]-N-propylpropanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-ethylpropanamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide is unique due to the combination of its functional groups and the presence of the naphthalene ring, which can impart specific chemical and biological properties.

Properties

CAS No.

62684-86-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2-cyanoethyl)-2-naphthalen-2-yloxy-N-propylpropanamide

InChI

InChI=1S/C19H22N2O2/c1-3-12-21(13-6-11-20)19(22)15(2)23-18-10-9-16-7-4-5-8-17(16)14-18/h4-5,7-10,14-15H,3,6,12-13H2,1-2H3

InChI Key

XVESDARMIRSMPW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC#N)C(=O)C(C)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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